molecular formula C8H6FN3 B066806 7-Fluoroquinazolin-2-amine CAS No. 190274-01-2

7-Fluoroquinazolin-2-amine

Cat. No. B066806
CAS RN: 190274-01-2
M. Wt: 163.15 g/mol
InChI Key: LEJSJPUMRRROQB-UHFFFAOYSA-N
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Description

7-Fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol . It is used for research purposes and in the manufacture of chemical compounds .


Synthesis Analysis

Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have been synthesized through various methods. These methods are classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, a series of quinazolinone derivatives were synthesized through a three-step method and structurally evaluated .


Molecular Structure Analysis

The molecular structure of 7-Fluoroquinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in the six-membered ring .


Chemical Reactions Analysis

Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have been involved in various chemical reactions. These reactions include Aza-Diels-Alder reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis have also been used .


Physical And Chemical Properties Analysis

7-Fluoroquinazolin-2-amine has a molecular weight of 163.15200 and a density of 1.401g/cm3 . Its boiling point is 373.659ºC at 760 mmHg .

Scientific Research Applications

Anticancer Activity

7-Fluoroquinazolin-2-amine is an important intermediate in the synthesis of small molecule anticancer drugs . Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have been found to exhibit significant anticancer activity .

Anti-Inflammatory Activity

Quinazoline derivatives have been associated with anti-inflammatory properties . Therefore, 7-Fluoroquinazolin-2-amine could potentially be used in the development of anti-inflammatory drugs.

Antibacterial Activity

Quinazoline derivatives have demonstrated antibacterial properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of new antibacterial agents.

Analgesic Activity

Quinazoline derivatives have been found to possess analgesic properties . This indicates that 7-Fluoroquinazolin-2-amine could potentially be used in pain management.

Antiviral Activity

Quinazoline derivatives have shown antiviral properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of antiviral drugs.

Antioxidant Activity

Quinazoline derivatives have been associated with antioxidant properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of antioxidant drugs.

Antihypertensive Activity

Quinazoline derivatives have demonstrated antihypertensive properties . This indicates that 7-Fluoroquinazolin-2-amine could potentially be used in the treatment of hypertension.

Antidiabetic Activity

Quinazoline derivatives have been found to possess antidiabetic properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of antidiabetic drugs.

Safety And Hazards

The safety data sheet for 7-Fluoroquinazolin-2-amine indicates that it has acute toxicity when ingested and can cause skin irritation .

Future Directions

Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have shown promising potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of novel quinazoline-based compounds as potential drugs of anticancer potency against various cancers .

properties

IUPAC Name

7-fluoroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJSJPUMRRROQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440649
Record name 7-fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroquinazolin-2-amine

CAS RN

190274-01-2
Record name 7-fluoroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-difluorobenzaldehyde (4.26 g, 30 mmol), guanidine carbonate (5.40 g, 30 mmol), N,N-diisopropylethylamine (3.87 g, 30 mmol), and N,N-dimethylacetamide (25 mL) are heated at 160 degrees Celsius overnight. The crude product is taken up in ethyl acetate/water. The organic layer is dried over magnesium sulfate, then concentrated and subjected to chromatography, affording the desired 7-fluoroquinazolin-2-amine (0.95 g, 19%). LC/MS m/z=164 [M+H]+.
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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